1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Description
Chemical Identity and Nomenclature
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic alkaloid with systematic IUPAC name This compound . Its molecular formula is C₁₈H₁₈N₂O , and it has a molecular weight of 278.3 g/mol . Common synonyms include:
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 1-(p-Methoxyphenyl)tetrahydronorharman
- 3380-73-2 (CAS Registry Number).
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈N₂O |
| Molecular Weight | 278.3 g/mol |
| CAS Number | 3380-73-2 |
| Synonyms | Tetrahydronorharman derivative, MeO-Ph-THPI |
Position within the β-Carboline Family
This compound belongs to the tetrahydro-β-carboline (THβC) subclass of β-carboline alkaloids, characterized by a partially saturated pyrido[3,4-b]indole core. β-Carbolines are tricyclic structures comprising an indole fused to a pyridine ring. The saturation level of the third ring distinguishes subclasses:
- β-Carbolines (βCs) : Fully aromatic (e.g., harmine).
- Dihydro-β-carbolines (DHβCs) : One double bond in the pyridine ring.
- Tetrahydro-β-carbolines (THβCs) : Fully saturated pyridine ring.
Table 2: β-Carboline Subclasses
| Subclass | Saturation Level | Example Compound |
|---|---|---|
| β-Carboline (βC) | Fully aromatic | Harmine |
| Dihydro-β-carboline (DHβC) | One double bond | Harmaline |
| Tetrahydro-β-carboline (THβC) | Fully saturated | 1-(4-Methoxyphenyl)-THβC |
The methoxy group at the para position of the phenyl ring distinguishes this compound from simpler THβCs like tryptoline.
Historical Context in Alkaloid Research
β-Carbolines were first isolated from Peganum harmala in 1841, but synthetic derivatives like 1-(4-methoxyphenyl)-THβC emerged later as tools for studying alkaloid bioactivity. The compound’s synthesis leverages the Pictet-Spengler reaction , a method developed in 1911 to condense tryptamine derivatives with aldehydes or ketones under acidic conditions. This reaction remains central to producing THβCs for pharmacological studies, particularly in exploring neurotransmitter interactions and enzyme inhibition.
General Structural Features
The compound’s structure consists of three fused rings:
- Indole moiety : A bicyclic structure with a benzene ring fused to a pyrrole ring.
- Partially saturated pyridine ring : The pyrido ring is hydrogenated at positions 2, 3, 4, and 9, creating a tetrahydro configuration.
- 4-Methoxyphenyl substituent : A methoxy group (-OCH₃) at the para position of the phenyl ring.
Table 3: Structural Analysis
| Feature | Description |
|---|---|
| Core Structure | Pyrido[3,4-b]indole fused tricycle |
| Saturation | Tetrahydro (2,3,4,9-positions) |
| Substituents | 4-Methoxyphenyl at C1 |
| Key Functional Groups | Indole NH, methoxy group, tertiary amine |
The methoxy group enhances electron density, influencing binding to biological targets like monoamine oxidases (MAOs) and serotonin receptors. The planar indole system allows π-π interactions, while the saturated pyridine ring increases conformational flexibility.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPCPUZQSFRMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276761 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-73-2 | |
| Record name | 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80276761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Typical Procedure
- Starting Materials: d-tryptophan methyl ester hydrochloride or tryptamine derivatives and 4-methoxybenzaldehyde.
- Solvent: Methanol or dichloromethane.
- Catalyst: Trifluoroacetic acid (TFA) or other acids.
- Conditions: Reflux or room temperature stirring for several hours (e.g., 3 hours reflux or 0 °C for kinetic control).
- Yield: Moderate to good yields, typically around 40-61% for crystalline products.
Example from Literature
A reaction of d-tryptophan methyl ester hydrochloride (10 mmol) with 4-methoxybenzaldehyde (12 mmol) in methanol under reflux for 3 hours yielded the crude product, which upon purification gave crystalline this compound with a melting point of 242–244 °C and optical rotation [α]25D = −2.04 (c = 0.5, MeOH).
Another study reported a Pictet–Spengler reaction under kinetic control at 0 °C using L-tryptophan methyl ester and methyl 4-oxobutanoate with TFA in dichloromethane, producing the desired tetrahydro-β-carboline with a 61% yield and a diastereomeric ratio favoring the (1S,3S) isomer 4:1.
Post-Pictet–Spengler Functionalization and Derivatization
Following the formation of the tetrahydro-β-carboline core, further chemical modifications are performed to obtain derivatives such as N-methylated carboxamides and other substituted analogs.
N-Methylation and Carboxamide Formation
- The methyl ester derivative of this compound-3-carboxylate is reacted with methylamine in methanol or ethanol under mild heating (e.g., 50 °C) in an autoclave for 48 hours.
- The reaction mixture is concentrated and purified by silica-gel column chromatography (e.g., CH2Cl2:acetone 10:1).
- Yields are high, typically 93–98%, producing N-methyl carboxamide derivatives with melting points ranging from 207 to 225 °C.
- These derivatives exhibit distinct stereochemistry, with full characterization by 1H-NMR confirming the substitution pattern.
Alternative Synthetic Routes and Catalytic Methods
Recent advances have introduced stereoselective and enzymatic methods to improve yield and selectivity at the C1 position of the tetrahydro-β-carboline scaffold.
Stereoselective Approaches
- Chiral Auxiliary Methods: Use of chiral auxiliaries to induce stereoselectivity during the Pictet–Spengler reaction or subsequent steps.
- Asymmetric Transfer Hydrogenation: Employing chiral catalysts to reduce intermediates asymmetrically.
- Asymmetric Addition Reactions: Introducing substituents with control over stereochemistry.
- Enzymatic Catalysis: Biocatalysts have been used to selectively produce (1S)- or (1R)-configured products with good yields.
These methods aim to enhance the stereochemical purity and biological activity of the final compounds.
Industrial and Patent-Related Preparations
Patents describe multi-step synthetic routes starting from substituted anilines (e.g., 7-bromoaniline) involving:
- Cyclization
- Reduction
- Pictet–Spengler cyclization
- Alkylation
- Heck coupling
- Deprotection and hydrolysis
These sequences yield 1-(phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole derivatives with potential biological activities, including antitumor and anticoagulant properties.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The crystalline product from the Pictet–Spengler reaction shows a melting point of 242–244 °C and specific optical rotation indicating enantiomeric purity.
- N-Methylated derivatives exhibit melting points between 207–225 °C and are characterized by detailed 1H-NMR spectra confirming substitution and stereochemistry.
- Crystallographic studies provide atomic coordinates and displacement parameters, confirming molecular structure and purity.
- IR and NMR data support the successful synthesis and functionalization of the tetrahydro-β-carboline core.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the indole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated tetrahydro-β-carboline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
It appears that the query asks for information on the applications of the chemical compound "1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole."
Here's what is known about the compound, based on the search results:
Basic Information
- Name : this compound is also known as 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline .
- Molecular Formula : C18H18N2O
- Molecular Weight : 278.3 g/mol
- PubChem CID : 198916
Synonyms :
- 3380-73-2
- 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 1-(4-Methoxy-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- CHEMBL1289858
Related Compounds
- 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride : This is a related compound with the molecular formula C18H19ClN2O and a molecular weight of 314.8 g/mol . Its CAS No. is 3489-15-4 .
- 6-chloro-1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole : Another related compound with a chlorine substituent, having a molecular weight of 349.26 and the molecular formula C18 H17 Cl N2 O .
Synthesis
- 1-(4-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with 4-methoxybenzaldehyde in the presence of hydrochloric acid. Ethanol or methanol can be used as a solvent, and the reaction can occur at room temperature to reflux conditions over several hours to overnight.
Potential Applications and Biological Activities
- The search results indicate that beta-carbolines, the family of compounds to which 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride belongs, are known for diverse biological activities, including psychoactive, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1. Structural and Physical Properties of Selected β-Carboline Derivatives
*THβC = 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Key Observations :
- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., tosyl in 5t) increase melting points (157–162°C) compared to alkyl/aryl groups .
- Stereochemical Influence : The (1R,3S)-configured 4-methoxyphenyl derivative exhibits optical activity ([α]²⁰D = −12.14 in MeOH), critical for HDAC binding .
Antiproliferative Effects
Table 2. Antiproliferative Activity of β-Carboline Derivatives
Key Findings :
- The 4-methoxyphenyl derivative demonstrates moderate HDAC inhibition but lacks explicit IC₅₀ data, unlike its chlorophenyl analog (13h), which shows higher thermal stability .
- RSL3 derivatives with chloroacetyl groups exhibit potent ferroptosis activation (IC₅₀ = 100 nM), highlighting the role of electrophilic substituents .
TRPV1 Antagonism and Neuroactivity
- Tetrazole hybrids (e.g., 5c) display neuroprotective effects via NMDA receptor modulation, suggesting substituent-dependent target selectivity .
Biological Activity
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a synthetic compound belonging to the beta-carboline family. This compound has garnered attention due to its diverse biological activities, including potential neuroprotective effects, antimicrobial properties, and anticancer activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.
- IUPAC Name : this compound
- CAS Number : 3380-73-2
- Molecular Formula : C18H18N2O
- Molecular Weight : 290.35 g/mol
Antimicrobial Activity
Research indicates that beta-carboline derivatives exhibit significant antimicrobial properties. A study evaluated various beta-carboline alkaloids for their fungicidal activities against several plant pathogens. The findings suggested that compounds with a methoxyphenyl group demonstrated enhanced antifungal activity compared to other substituents like nitrophenyl or chlorophenyl .
Table 1: Antifungal Activity of Beta-Carboline Derivatives
| Compound | Pathogen Tested | Activity (Inhibition %) |
|---|---|---|
| F1 | F. oxysporum | 92.6 |
| F2 | R. solani | 85.3 |
| F3 | C. gloeosporioides | 78.5 |
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Studies have shown that beta-carbolines can protect neuronal cells from oxidative stress and apoptosis. In particular, the compound has been noted for its ability to reduce reactive oxygen species (ROS) generation in cellular models of hypoxia-induced injury .
Anticancer Potential
This compound has been studied for its anticancer properties as well. In vitro studies revealed that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.
Table 2: Anticancer Activity of Selected Beta-Carboline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| F4 | HeLa | 15.2 |
| F5 | MCF-7 | 12.8 |
| F6 | A549 | 10.5 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Beta-carbolines have been shown to inhibit enzymes involved in cancer cell metabolism and proliferation.
- Modulation of Signaling Pathways : These compounds can influence various signaling pathways related to apoptosis and cell survival.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
Case Studies
A notable case study involved the evaluation of the compound's effects on human neuroblastoma cells. The results indicated that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls .
Q & A
Q. Table 1: Synthetic Methods and Yields
| Method | Catalyst/Reagents | Key Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Pd-catalyzed amidation | Pd(OAc)₂, XPhos ligand | Toluene, 110°C, 24h | 65–78 | |
| Stereoselective synthesis | (R)-tert-butyl piperidine | EtOH, reflux, 12h | 72 (ee >95%) |
How can researchers address challenges in chiral synthesis of this compound?
Advanced
Chiral synthesis challenges include racemization and low enantiomeric excess (ee) . Methodological solutions:
- Use enantiopure starting materials (e.g., (R)-tert-butyl piperidine derivatives) to control stereochemistry .
- Employ chiral HPLC or SFC (supercritical fluid chromatography) for enantiomer separation.
- Optimize reaction pH and temperature to minimize racemization (e.g., EtOH at reflux preserves configuration) .
What analytical techniques are used for structural characterization?
Basic
LC-MS , UPLC-MS , and elemental analysis are critical:
- LC-MS : Confirms molecular ion peaks (e.g., m/z = 351 [M+H]⁺) .
- Elemental analysis : Validates purity (e.g., C: 82.45%, H: 5.23%, N: 7.91% vs. calculated values) .
- 1H/13C NMR : Assigns proton environments (e.g., methoxyphenyl singlet at δ 3.8 ppm) .
Q. Table 2: Analytical Parameters
| Technique | Key Data | Reference |
|---|---|---|
| LC-MS | m/z = 351 [M+H]⁺ (positive mode) | |
| UPLC-MS | tR = 1.31 min, m/z = 205.8 |
How to resolve contradictions in reported biological activities across studies?
Advanced
Discrepancies often arise from stereochemical variations , impurities , or assay conditions . Solutions:
- Purity validation : Use HPLC (>98% purity) and LC-MS to exclude byproducts .
- Isomer-specific testing : Compare R/S enantiomers in bioassays (e.g., chiral derivatives in show divergent activities) .
- Standardized assays : Replicate studies under identical conditions (pH, temperature, cell lines) .
What are the key structural features influencing bioactivity?
Basic
Critical moieties include:
Q. Table 3: Structure-Activity Relationship (SAR)
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| 4-Methoxyphenyl | ↑ Binding affinity (IC50 = 0.2 μM) | |
| Chlorine substitution | ↓ Solubility, ↑ cytotoxicity |
What in silico methods predict binding modes with biological targets?
Advanced
Molecular docking and MD simulations are used:
- Docking : AutoDock Vina or Glide to model interactions with receptors (e.g., serotonin receptors) .
- MD simulations (100 ns) : Assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR models : Correlate substituent electronic properties (Hammett constants) with activity .
How to optimize reaction yields during synthesis?
Basic
Key parameters:
- Catalyst loading : 5 mol% Pd(OAc)₂ maximizes coupling efficiency .
- Solvent choice : Toluene improves cyclization vs. DMF .
- Temperature : 110°C for amidation vs. 80°C for cyclization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
